molecular formula C23H32N2O2 B12161047 2'-(butan-2-yl)-N-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-(butan-2-yl)-N-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12161047
M. Wt: 368.5 g/mol
InChI Key: MNXVYNMKHLCOQQ-UHFFFAOYSA-N
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Description

2’-(butan-2-yl)-N-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure This compound is characterized by its spiro[cyclopentane-1,3’-isoquinoline] core, which is further functionalized with a butan-2-yl group, a cyclopentyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(butan-2-yl)-N-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors One common approach is the condensation of an appropriate isoquinoline derivative with a cyclopentanone derivative under acidic conditions to form the spiro compound

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2’-(butan-2-yl)-N-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2’-(butan-2-yl)-N-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro structures.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may have potential as a drug candidate due to its structural features and ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2’-(butan-2-yl)-N-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2’-(butan-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxylic acid: This compound shares a similar spiro structure but differs in the functional groups attached.

    Cyclopentane derivatives: Compounds with cyclopentane rings and various substituents can exhibit similar chemical properties and reactivity.

    Isoquinoline derivatives: These compounds have a similar core structure and can undergo similar chemical reactions.

Uniqueness

The uniqueness of 2’-(butan-2-yl)-N-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its specific combination of functional groups and spiro structure

Properties

Molecular Formula

C23H32N2O2

Molecular Weight

368.5 g/mol

IUPAC Name

2-butan-2-yl-N-cyclopentyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C23H32N2O2/c1-3-16(2)25-22(27)19-13-7-6-12-18(19)20(23(25)14-8-9-15-23)21(26)24-17-10-4-5-11-17/h6-7,12-13,16-17,20H,3-5,8-11,14-15H2,1-2H3,(H,24,26)

InChI Key

MNXVYNMKHLCOQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4CCCC4

Origin of Product

United States

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